

Technical Guide: 4-(2-Azepan-1-yl-ethyl)-phenylamine

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Compound of Interest

Compound Name: 4-(2-Azepan-1-yl-ethyl)-phenylamine

CAS No.: 863377-36-0

Cat. No.: B1335134

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CAS Number: 863377-36-0 Role: Privileged Pharmacophore & Synthetic Intermediate Version: 2.0 (Scientific Reference)

Executive Summary

4-(2-Azepan-1-yl-ethyl)-phenylamine (also known as p-(2-hexamethyleneiminoethyl)aniline) is a bifunctional heterocyclic building block characterized by a lipophilic azepane ring connected via an ethylene linker to a primary aniline.^[1] This structural motif is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of Selective Estrogen Receptor Modulators (SERMs), Sigma-1 receptor ligands, and CNS-active agents.

The compound serves as a critical nucleophilic anchor, allowing for the rapid generation of diverse libraries via acylation, sulfonylation, or urea formation at the aniline nitrogen. Its amphiphilic nature and specific pKa profile make it a valuable probe for modulating solubility and blood-brain barrier (BBB) permeability in drug candidates.

Chemical Identity & Physicochemical Profile[2][3][4]

[5]

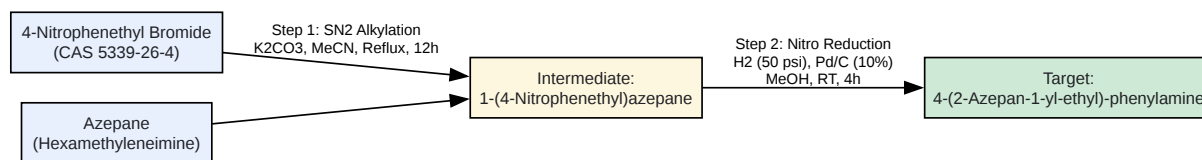
| Property | Specification |
|------------------------|--|
| CAS Number (Free Base) | 863377-36-0 |
| CAS Number (HCl Salt) | 1185299-89-1 (Mono-HCl) / 863249-80-3 (Di-HCl) |
| IUPAC Name | 4-[2-(azepan-1-yl)ethyl]aniline |
| Molecular Formula | C ₁₄ H ₂₂ N ₂ |
| Molecular Weight | 218.34 g/mol |
| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (Free Base) |
| pKa (Calculated) | ~10.2 (Azepane N), ~4.0 (Aniline N) |
| LogP (Predicted) | 2.8 – 3.2 |

Synthetic Methodology

The industrial and laboratory-scale preparation of **4-(2-Azepan-1-yl-ethyl)-phenylamine** relies on a robust two-step sequence: Nucleophilic Substitution followed by Chemo-selective Reduction. This route minimizes side reactions associated with direct alkylation of poly-functionalized amines.

Reaction Scheme

The synthesis begins with the alkylation of azepane using a 4-nitrophenethyl electrophile, followed by the reduction of the nitro group to the primary amine.



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Figure 1: Two-step synthetic pathway via nitro-precursor reduction.

Detailed Protocol

Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)azepane

- Rationale: Use of a weak inorganic base () prevents quaternary ammonium salt formation and scavenges HBr. Acetonitrile is chosen for its polarity to stabilize the transition state of the reaction.
- Procedure:
 - Charge a reaction vessel with 4-Nitrophenethyl bromide (1.0 equiv) and anhydrous Acetonitrile (10 vol).
 - Add Potassium Carbonate (2.5 equiv) and stir at room temperature for 15 min.
 - Add Azepane (1.2 equiv) dropwise.
 - Heat to reflux () for 12–16 hours. Monitor by TLC/LC-MS for disappearance of bromide.
 - Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[2] Dry over .[2][3]
 - Purification: Recrystallization from hexanes/EtOAc or use crude if purity >95%.

Step 2: Reduction to **4-(2-Azepan-1-yl-ethyl)-phenylamine**

- Rationale: Catalytic hydrogenation is preferred over chemical reductants (Fe/HCl, SnCl₂) to simplify purification and avoid metal waste. The reaction is highly selective for the nitro group.
- Procedure:
 - Dissolve the nitro-intermediate (from Step 1) in Methanol (anhydrous).
 - Add 10% Pd/C (5-10 wt% loading) under an inert nitrogen atmosphere.
 - Hydrogenate at 40–50 psi pressure at room temperature for 4–6 hours.
 - Workup: Filter catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
 - Isolation: The product is often isolated as the dihydrochloride salt by treating the ethereal solution with HCl/Ether to ensure stability against oxidation.

Analytical Characterization & Impurity Control

Reliable identification requires distinguishing the target from potential byproducts (e.g., bis-alkylated azepane or partially reduced hydroxylamines).

NMR Interpretation (Free Base in)

- Aromatic Region: Two doublets (AA'BB' system) at 7.05 (d, 2H) and 6.65 (d, 2H), characteristic of a para-substituted aniline.
- Linker Region:
 - 2.65–2.75 (m, 2H,)

- 2.55–2.65 (m, 2H,
)
- Azepane Ring:
 - 2.60–2.70 (m, 4H,
-protons adjacent to N)
 - 1.60–1.70 (m, 8H, remaining ring protons)
- Amine: Broad singlet at
3.50 (2H,
), exchangeable with
.

HPLC Method Parameters

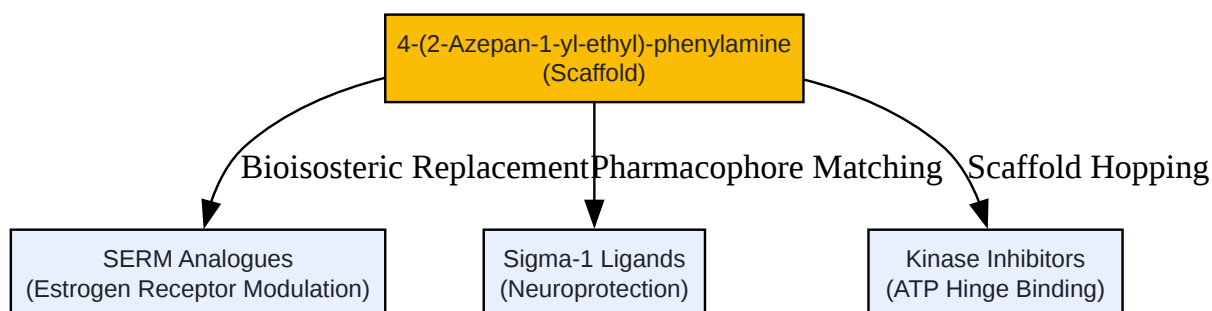
For purity assessment, a reverse-phase method with basic pH modification is recommended to ensure good peak shape for the basic azepane moiety.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m, 4.6 x 100 mm.
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 min.
- Detection: UV at 240 nm (aniline absorption max).

Biological Context & Applications[4][7][8][9][10]

This compound is not a drug itself but a pharmacophore enabler. Its specific structural features dictate its utility:

- SERM Development: The p-(aminoalkoxy/alkyl)phenyl motif is critical in drugs like Bazedoxifene and Raloxifene. The azepane ring provides specific hydrophobic interactions within the Estrogen Receptor (ER) ligand-binding domain, often improving antagonist potency compared to diethylamine analogs.
- Sigma Receptor Ligands: The combination of a basic amine (azepane) and a phenyl group separated by an ethyl linker fits the pharmacophore model for Sigma-1 receptors, which are targets for neuroprotective and antipsychotic therapies.
- Library Synthesis: The primary aniline serves as a "universal handle."
 - Reaction with Isocyanates
Ureas (Soluble Epoxide Hydrolase inhibitors).
 - Reaction with Sulfonyl Chlorides
Sulfonamides (Ion channel blockers).



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Figure 2: Potential therapeutic applications of the scaffold.

Safety & Handling

Signal Word:WARNING

- Hazard Statements:
 - H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is sensitive to oxidation (browning) upon air exposure. Convert to HCl salt for long-term storage.
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of amine vapors.

References

- PubChem. **4-(2-Azepan-1-yl-ethyl)-phenylamine** (CID 3154444). National Library of Medicine. Available at: [\[Link\]](#)
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- Sigma-Aldrich. Material Safety Data Sheet (MSDS) - Aniline Derivatives. (General safety protocols for phenylamine class compounds).

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Sources

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- 2. [CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents \[patents.google.com\]](#)
- 3. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
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